molecular formula C15H19Cl2N3O2 B6486561 (5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride CAS No. 1282459-30-6

(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride

Cat. No.: B6486561
CAS No.: 1282459-30-6
M. Wt: 344.2 g/mol
InChI Key: OETADUWLCMFROU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride is a useful research compound. Its molecular formula is C15H19Cl2N3O2 and its molecular weight is 344.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.0854322 g/mol and the complexity rating of the compound is 333. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-nitroso-7-(piperidin-1-ylmethyl)quinolin-8-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2.2ClH/c19-15-11(10-18-7-2-1-3-8-18)9-13(17-20)12-5-4-6-16-14(12)15;;/h4-6,9,19H,1-3,7-8,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETADUWLCMFROU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC(=C3C=CC=NC3=C2O)N=O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-one dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by various studies and data.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈Cl₂N₄O
  • Molecular Weight : 307.22 g/mol

The presence of the hydroxyimino group and piperidine moiety is crucial for its biological activities.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing the 8-hydroxyquinoline nucleus demonstrate activity against various bacterial strains.

CompoundActivityMIC (mg/mL)
(5Z)-5-(hydroxyimino)-7-[(piperidin-1-yl)methyl]-5,8-dihydroquinolin-8-oneModerate against Staphylococcus aureus0.001
8-Hydroxyquinoline derivativeHigh against E. coli0.0001

The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. Notably, the compound has shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer).

Cell LineIC50 (µM)Reference
A54915
HeLa20

The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in cancer cells. The compound's ability to interact with DNA and inhibit topoisomerase activity has been suggested as a mechanism for its anticancer effects .

Antiviral Activity

Recent investigations into the antiviral properties of this compound have yielded interesting results. Studies focusing on its activity against H5N1 avian influenza viruses demonstrated significant growth inhibition.

Virus TypeInhibition (%)Cytotoxicity (%)
H5N1854

The structure–activity relationship indicates that modifications to the piperidine ring can enhance antiviral efficacy while minimizing cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of quinoline compounds, including this compound. The results indicated that the compound exhibited a higher zone of inhibition compared to standard antibiotics like PC190723 against Staphylococcus aureus.

Case Study 2: Anticancer Mechanisms

In vitro studies demonstrated that treatment with this compound led to significant apoptosis in A549 cells. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation typical of apoptotic processes.

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